molecular formula C24H18N2O5S B11575506 Methyl 4-[6,7-dimethyl-3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Methyl 4-[6,7-dimethyl-3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No.: B11575506
M. Wt: 446.5 g/mol
InChI Key: OKAAZEGWWSDBKV-UHFFFAOYSA-N
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Description

Methyl 4-[6,7-dimethyl-3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thiazole ring, a chromeno-pyrrol moiety, and a benzoate ester group. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[6,7-dimethyl-3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate typically involves multi-step reactions. The process begins with the preparation of the thiazole ring, followed by the formation of the chromeno-pyrrol moiety, and finally, the esterification to introduce the benzoate group. Common reagents used in these reactions include thioamides, aldehydes, and carboxylic acids, with catalysts such as Lewis acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[6,7-dimethyl-3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Methyl 4-[6,7-dimethyl-3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[6,7-dimethyl-3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H18N2O5S

Molecular Weight

446.5 g/mol

IUPAC Name

methyl 4-[6,7-dimethyl-3,9-dioxo-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C24H18N2O5S/c1-12-10-16-17(11-13(12)2)31-21-18(20(16)27)19(26(22(21)28)24-25-8-9-32-24)14-4-6-15(7-5-14)23(29)30-3/h4-11,19H,1-3H3

InChI Key

OKAAZEGWWSDBKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

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